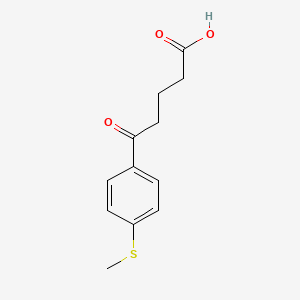

5-Oxo-5-(4-thiomethylphenyl)valeric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methylsulfanylphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3S/c1-16-10-7-5-9(6-8-10)11(13)3-2-4-12(14)15/h5-8H,2-4H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVDDYAHAFDVIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375087 | |

| Record name | 5-Oxo-5-(4-thiomethylphenyl)valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845790-49-0 | |

| Record name | 4-(Methylthio)-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845790-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxo-5-(4-thiomethylphenyl)valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 845790-49-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Oxo-5-(4-thiomethylphenyl)valeric Acid

Introduction: The Significance of Substituted Keto Acids in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the structural motif of a keto acid serves as a versatile scaffold. These bifunctional molecules, possessing both a ketone and a carboxylic acid, are key intermediates in the synthesis of a wide array of pharmacologically active compounds. Their prevalence stems from the reactivity of both functional groups, allowing for subsequent chemical modifications to explore and optimize biological activity. Specifically, aromatic keto acids have been instrumental in the development of non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and antimicrobials. The thiomethylphenyl moiety, in particular, is of significant interest due to the role of sulfur-containing compounds in modulating biological processes, often enhancing binding affinity to protein targets and influencing metabolic pathways.

This technical guide provides a comprehensive overview of the synthesis and characterization of a specific gamma-keto acid, 5-Oxo-5-(4-thiomethylphenyl)valeric acid . This compound serves as a valuable building block for creating more complex molecules with potential therapeutic applications. The methodologies detailed herein are designed to be robust and reproducible, providing researchers and drug development professionals with a self-validating framework for obtaining and verifying this important chemical entity.

Synthesis of this compound via Friedel-Crafts Acylation

The most direct and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of thioanisole with glutaric anhydride.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[2]

Causality Behind Experimental Choices

The choice of thioanisole as the aromatic substrate is dictated by the desired product. The methylthio (-SCH₃) group is an ortho-, para-directing activator, meaning it directs the incoming electrophile to the positions opposite and adjacent to it on the aromatic ring. Steric hindrance generally favors substitution at the para position, leading to the desired 4-substituted product with high regioselectivity. Glutaric anhydride is selected as the acylating agent to introduce the five-carbon chain with a terminal carboxylic acid. Anhydrous aluminum chloride (AlCl₃) is the classic and highly effective Lewis acid catalyst for this transformation.[3] It activates the glutaric anhydride by coordinating to a carbonyl oxygen, facilitating the formation of the reactive acylium ion electrophile.[4] The choice of an inert solvent like dichloromethane (DCM) is crucial to prevent side reactions with the catalyst and reactants.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where successful execution of each step logically leads to the desired outcome. Careful attention to anhydrous conditions is paramount, as AlCl₃ reacts vigorously with water, which would deactivate the catalyst and reduce the yield.

Materials:

-

Thioanisole (1.0 equivalent)

-

Glutaric Anhydride (1.05 equivalents)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.2 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C using an ice bath.

-

Formation of the Acylium Ion Complex: A solution of glutaric anhydride (1.05 equivalents) in anhydrous dichloromethane is added dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure the complete formation of the acylium ion complex.

-

Electrophilic Aromatic Substitution: A solution of thioanisole (1.0 equivalent) in anhydrous dichloromethane is then added dropwise from the dropping funnel over 20-30 minutes. An exothermic reaction is expected; maintain the temperature below 10 °C.

-

Reaction Progression and Monitoring: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of thioanisole.

-

Quenching the Reaction: The reaction mixture is slowly and carefully poured into a beaker containing crushed ice and 1 M HCl with vigorous stirring. This step hydrolyzes the aluminum complexes and quenches the reaction.

-

Work-up and Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are then washed sequentially with 1 M HCl, water, saturated sodium bicarbonate solution (to remove unreacted glutaric anhydride and the carboxylic acid product from the organic layer, see purification), and finally with brine.

-

Purification:

-

The aqueous sodium bicarbonate washings are collected and acidified with concentrated HCl to a pH of ~2. The precipitated product is then extracted with ethyl acetate.

-

The ethyl acetate extracts are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

-

Isolation of the Product: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and physical methods provides a complete and self-validating dataset.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃S | [5] |

| Molecular Weight | 238.31 g/mol | [5] |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 138-142 °C |

Spectroscopic Analysis

1. Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often appearing as a very broad band due to hydrogen bonding.

-

~1710 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.

-

~1680 cm⁻¹ (strong, sharp): C=O stretch of the aromatic ketone. Conjugation with the aromatic ring lowers the frequency compared to a saturated ketone.

-

~1600, 1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~2950-2850 cm⁻¹: C-H stretching of the aliphatic methylene groups.

-

~1300-1100 cm⁻¹: C-O stretching of the carboxylic acid.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | -COOH |

| ~7.90 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to C=O) |

| ~7.30 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -SCH₃) |

| ~3.05 | t, J ≈ 7.0 Hz | 2H | -C(=O)CH ₂- |

| ~2.55 | s | 3H | -SCH ₃ |

| ~2.45 | t, J ≈ 7.0 Hz | 2H | -CH ₂COOH |

| ~2.05 | p, J ≈ 7.0 Hz | 2H | -CH₂CH ₂CH₂- |

Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

| Chemical Shift (δ, ppm) | Assignment |

| ~198.0 | Ar-C =O |

| ~178.5 | -C OOH |

| ~145.0 | Ar-C -SCH₃ |

| ~132.5 | Ar-C -C=O |

| ~128.5 | Ar-C H (ortho to C=O) |

| ~125.0 | Ar-C H (ortho to -SCH₃) |

| ~35.0 | -C(=O)C H₂- |

| ~33.0 | -C H₂COOH |

| ~20.0 | -CH₂C H₂CH₂- |

| ~15.0 | -SC H₃ |

Note: The predicted NMR data is based on established chemical shift principles and data from analogous structures. Actual experimental values may vary slightly.

3. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would be at m/z = 238. Key fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage at the keto group.

Conclusion: A Foundation for Further Discovery

This in-depth technical guide has detailed a reliable and verifiable methodology for the synthesis and characterization of this compound. The presented Friedel-Crafts acylation protocol, coupled with a comprehensive suite of analytical techniques, provides a robust framework for obtaining and confirming this valuable chemical intermediate. The insights into the causality of the experimental design and the expected characterization data are intended to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutic agents. The successful synthesis and characterization of this keto acid opens the door to a multitude of further chemical transformations, paving the way for the discovery of new and improved medicines.

References

-

MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

-

Stojanović, M., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1313–1319. Retrieved from [Link]

- Google Patents. (n.d.). Method for purification of ketones.

-

Yadav, G. D., & Bhagat, R. D. (2005). Experimental and theoretical analysis of friedel-craft acylation of thioanisole. Journal of Molecular Catalysis A: Chemical, 235(1-2), 98-107. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Towers, G. H. N., Thompson, J. F., & Steward, F. C. (1954). The Detection of the Keto Acids of Plants. A Procedure Based on their Conversion to Amino Acids. Journal of the American Chemical Society, 76(9), 2392–2396. Retrieved from [Link]

-

Organic Letters. (2023). Accessing α-Ketoamides on DNA through a Coupling–Oxidation Strategy. Retrieved from [Link]

-

Song, M.-X., et al. (2015). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Iranian Journal of Pharmaceutical Research, 14(Suppl), 89–96. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

-

Transtutors. (2021). 1. Study the NMR spectrum of pentanoic acid, valeric acid... (1 Answer). Retrieved from [Link]

-

da Silva, A. B., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega, 8(48), 46279–46290. Retrieved from [Link]

-

Song, M.-X., et al. (2015). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Iranian Journal of Pharmaceutical Research, 14(Suppl), 89–96. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Therapeutic importance of synthetic thiophene. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate.

-

ResearchGate. (2023). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidi n-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells | Request PDF. Retrieved from [Link]

Sources

"physicochemical properties of 5-Oxo-5-(4-thiomethylphenyl)valeric acid"

An In-depth Technical Guide: Physicochemical Properties of 5-Oxo-5-(4-thiomethylphenyl)valeric acid

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a carboxylic acid derivative featuring a keto-linker and a thiomethyl-substituted aromatic ring. As a functionalized molecule, it holds potential as a key intermediate in the synthesis of novel pharmaceutical agents and specialty chemicals. A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, particularly in predicting its behavior in biological systems and optimizing its handling, formulation, and synthesis protocols. This guide provides a comprehensive analysis of its known and predicted properties, outlines detailed, field-proven protocols for the experimental determination of its most critical parameters, and offers insights into the practical implications of these characteristics for drug discovery and development.

Compound Identification and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. This compound is defined by its unique arrangement of functional groups: a terminal carboxylic acid, a four-carbon aliphatic chain, a ketone, and a phenyl ring substituted with a methylthio group at the para position.

1.1. Key Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are critical.

| Identifier | Value | Source(s) |

| CAS Number | 845790-49-0 | [1][2][3] |

| Molecular Formula | C₁₂H₁₄O₃S | [1][2][3] |

| Molecular Weight | 238.31 g/mol | [3] |

| IUPAC Name | 5-(4-methylsulfanylphenyl)-5-oxopentanoic acid | |

| InChI | InChI=1S/C12H14O3S/c1-16-10-7-5-9(6-8-10)11(13)3-2-4-12(14)15/h5-8H,2-4H2,1H3,(H,14,15) | [1] |

| SMILES | OC(=O)CCCC(=O)c1ccc(SC)cc1 |

Core Physicochemical Properties: A Synthesis of Predicted and Expected Data

The interplay of the compound's functional groups dictates its physical and chemical behavior. The data presented here are derived from computational predictions and expert analysis based on chemical structure.

2.1. Thermal Properties

Thermal stability is a crucial parameter for determining storage conditions and reaction temperature limits.

| Property | Predicted Value | Source(s) |

| Melting Point | 136 °C to 141.35 °C | [1][2] |

| Boiling Point | ~456.6 °C at 760 mmHg | [1][2] |

-

Expertise & Experience: The relatively high melting point is expected for a molecule of this size with strong intermolecular hydrogen bonding potential via the carboxylic acid group and dipole-dipole interactions from the ketone. The discrepancy in predicted values highlights the necessity for experimental verification.

2.2. Acidity (pKa)

The pKa is arguably the most important property for an ionizable compound, as it governs the charge state, and therefore solubility, receptor binding, and membrane permeability at a given pH. The primary acidic proton is on the carboxylic acid group.

-

Expected pKa: While no experimental pKa value for this specific molecule is publicly available, we can estimate its value. The pKa of valeric acid is approximately 4.8. The presence of an electron-withdrawing ketone and the aromatic ring is expected to slightly increase the acidity (lower the pKa) of the carboxylic acid proton. Therefore, an estimated pKa in the range of 4.5 - 4.7 is reasonable. Experimental determination is essential for confirmation.

2.3. Lipophilicity (LogP)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME).

-

Expected LogP: The molecule possesses both hydrophilic (carboxylic acid) and lipophilic (thiomethylphenyl group, alkyl chain) regions. This amphipathic nature suggests a moderate LogP value. A positive LogP is expected, indicating a preference for the lipid phase, but the value would be significantly influenced by the pH of the aqueous phase due to the ionization of the carboxylic acid. At pH values above the pKa, the ionized carboxylate form will drastically lower the apparent LogP, increasing aqueous solubility.

2.4. Solubility Profile

Solubility dictates how a compound can be formulated for administration and how it behaves in aqueous biological fluids and non-polar lipid membranes.

-

Aqueous Solubility: The compound is expected to be poorly soluble in neutral water due to the large, non-polar thiomethylphenyl moiety.

-

pH-Dependent Solubility: In accordance with its acidic nature, its solubility is predicted to increase dramatically in alkaline aqueous solutions (e.g., in 5% sodium bicarbonate or 5% sodium hydroxide) due to the formation of the highly polar sodium carboxylate salt.[4]

-

Organic Solvent Solubility: The compound is expected to be soluble in a range of common organic solvents, such as dimethyl sulfoxide (DMSO), acetone, and alcohols, which can solvate both the polar and non-polar regions of the molecule.

Experimental Determination of Key Parameters

Given the reliance on predicted data, experimental validation is non-negotiable for any serious research or development application. The following section provides authoritative, step-by-step protocols for determining the most critical physicochemical parameters.

3.1. General Workflow for Physicochemical Profiling

A systematic approach ensures that high-quality, reproducible data is generated. The following workflow is recommended for a comprehensive characterization of a new chemical entity like this compound.

Caption: High-level workflow for physicochemical characterization.

3.2. Protocol 1: Aqueous Solubility Profile Determination

This protocol uses a standard shake-flask method to determine solubility in different aqueous media, reflecting physiological pH ranges.

Methodology:

-

Preparation: Prepare three buffered solutions: pH 2.0 (0.01 M HCl), pH 7.4 (Phosphate-Buffered Saline, PBS), and pH 9.0 (Borate buffer).

-

Sample Addition: To separate 2 mL vials, add an excess amount of this compound (e.g., 5-10 mg) to 1 mL of each buffer. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 hours. This step is critical to ensure the dissolution equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Perform a precise serial dilution of the supernatant with the appropriate mobile phase for the chosen analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve of the compound to determine its concentration. The concentration of the undiluted supernatant is the solubility.

Caption: Experimental workflow for solubility determination.

3.3. Protocol 2: Potentiometric Titration for pKa Determination

This is a robust and widely used method for determining the pKa of acidic and basic compounds.[5]

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound (e.g., 10-20 mg) in a solvent in which both the acidic and basic forms are soluble, often a co-solvent mixture like 50% methanol/water.

-

Titration Setup: Place the solution in a jacketed beaker at a constant temperature (25 °C). Use a calibrated pH electrode and a micro-burette filled with a standardized titrant (e.g., 0.1 M NaOH).

-

Titration: Slowly add the titrant in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

-

pKa Calculation: The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point of the resulting sigmoid curve.[6]

3.4. Protocol 3: Shake-Flask Method for LogP Determination (OECD 107)

This classic method directly measures the partitioning of a compound between n-octanol and water.[7]

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (buffered to a pH at least 2 units away from the pKa, e.g., pH 2.0, to ensure the compound is in its neutral form) with n-octanol by shaking them together for 24 hours and then separating the layers.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a separatory funnel or vial. The volume ratio can be adjusted based on the expected LogP.

-

Equilibration: Shake the mixture vigorously for an extended period (e.g., 1 hour) and then allow the layers to separate completely (may require centrifugation).

-

Quantification: Determine the concentration of the compound in both the n-octanol and the aqueous layers using a suitable analytical method like HPLC-UV.

-

Calculation: The LogP is calculated using the formula: LogP = log₁₀([Concentration in n-octanol] / [Concentration in water]) .[7][8]

Safety and Handling

Proper handling is essential. The compound is classified with the GHS07 pictogram.

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1][3] |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [1][3] |

| Precautionary Statements | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

-

Trustworthiness: Always consult the full Safety Data Sheet (SDS) from the supplier before handling. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood.

Conclusion

This compound is a molecule with distinct physicochemical properties defined by its acidic carboxyl group and its lipophilic aromatic system. While computational models provide valuable initial estimates for its melting point, boiling point, pKa, and LogP, these parameters must be confirmed through rigorous experimental validation for any application in drug development or materials science. Its pH-dependent solubility is a key characteristic that will govern its behavior in both chemical reactions and biological systems. The standardized protocols provided in this guide offer a clear and reliable pathway for researchers to generate the robust data required for advancing their scientific objectives.

References

- Vertex AI Search Result. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound.

- Experiment 1: Determin

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Oakwood Chemical. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ACS Publications. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry.

- ACD/Labs. (n.d.).

- NIH. (n.d.).

- University of Toronto. (2023, August 31). Solubility of Organic Compounds.

- ChemicalBook. (2023, May 4). This compound | 845790-49-0.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Flynn, A. (2021, September 6).

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

- Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.

- Master Organic Chemistry. (2010, September 29). How To Use a pKa Table.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. This compound CAS#: 845790-49-0 [chemicalbook.com]

- 3. This compound [oakwoodchemical.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. acdlabs.com [acdlabs.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to 5-Oxo-5-(4-thiomethylphenyl)valeric acid (CAS number 845790-49-0): Current Scientific Landscape and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxo-5-(4-thiomethylphenyl)valeric acid, identified by CAS number 845790-49-0, is a small molecule whose specific biological activities and potential applications are not extensively documented in publicly available scientific literature. This guide provides a comprehensive overview of its known chemical and physical properties. In the absence of direct research on this compound, this document also explores the synthesis and biological activities of structurally related compounds to offer a predictive context for its potential pharmacological profile. This analysis of analogous structures, including other valeric acid derivatives and compounds containing the 4-thiomethylphenyl moiety, aims to provide a foundational resource for researchers initiating studies on this molecule.

Introduction

This compound is a derivative of valeric acid, a five-carbon carboxylic acid. The structure is characterized by a phenyl ring substituted with a methylthio group at the fourth position, which is in turn attached to a valeric acid chain via a ketone group at the fifth carbon. While the specific biological role and mechanism of action for this particular compound remain to be elucidated, the structural motifs present suggest potential avenues for investigation, drawing parallels from related molecules with established pharmacological activities.

Physicochemical Properties

A compilation of the known physical and chemical data for this compound is presented in Table 1. This information is primarily sourced from chemical supplier databases, as dedicated research publications detailing its properties are scarce.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 845790-49-0 | Multiple Chemical Suppliers |

| Molecular Formula | C₁₂H₁₄O₃S | Multiple Chemical Suppliers |

| Molecular Weight | 238.3 g/mol | Multiple Chemical Suppliers |

| Melting Point | 136 °C | ChemicalBook[1] |

| Boiling Point | 456.6±30.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.22 g/cm³ (Predicted) | ECHEMI[2] |

Synthesis and Manufacturing

A definitive, peer-reviewed synthesis protocol for this compound is not currently available in the scientific literature. However, based on fundamental organic chemistry principles, a potential synthetic route can be proposed. A plausible approach would involve the Friedel-Crafts acylation of thioanisole (methylphenyl sulfide) with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction would directly form the desired product.

Proposed Synthetic Workflow:

Caption: Proposed Friedel-Crafts acylation for the synthesis of the target compound.

It is important to note that this is a theoretical pathway, and optimization of reaction conditions, including solvent, temperature, and purification methods, would be necessary to achieve a viable synthetic process.

Potential Biological Activity and Mechanism of Action: A Predictive Analysis

Given the lack of direct experimental data, the potential biological activities of this compound can be inferred by examining structurally similar compounds.

Insights from Valeric Acid Derivatives

Valeric acid and its derivatives have been shown to possess a range of biological activities. For instance, valeric acid itself has demonstrated neuroprotective effects by suppressing oxidative stress and neuroinflammation in models of Parkinson's disease[3]. Other studies have highlighted the potential of valproic acid, a branched-chain carboxylic acid, in epilepsy treatment through modulation of GABAergic pathways[4]. While these are not direct structural analogues, they suggest that the valeric acid backbone can serve as a scaffold for neurologically active compounds.

Insights from Phenyl Keto Acid Derivatives

The presence of a phenyl keto acid moiety may confer other biological properties. For instance, some 5-oxo-5-phenylpentanoic acid derivatives have been investigated for their potential as enzyme inhibitors or receptor modulators in various therapeutic areas.

Insights from Thiomethylphenyl-Containing Compounds

The 4-thiomethylphenyl group is present in various biologically active molecules. For example, compounds containing this moiety have been explored for their potential as kinase inhibitors in cancer therapy and as anti-inflammatory agents[2].

Potential Mechanistic Pathways (Hypothetical):

Caption: Hypothetical mechanism of action for the target compound.

Experimental Protocols for Future Research

To elucidate the true biological profile of this compound, a systematic experimental approach is required.

In Vitro Biological Screening

A foundational step would be to screen the compound against a panel of biologically relevant targets.

Step-by-Step Protocol for Initial Kinase Inhibitor Screening:

-

Compound Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to create a stock solution of known concentration.

-

Assay Plate Preparation: In a multi-well plate, add a recombinant kinase, a suitable substrate, and ATP.

-

Compound Addition: Add the test compound at various concentrations to the wells. Include appropriate positive and negative controls.

-

Incubation: Incubate the plate at the optimal temperature for the specific kinase to allow the enzymatic reaction to proceed.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay.

-

Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC₅₀ value.

Cell-Based Assays

Following in vitro screening, assessing the compound's effect on cellular processes is crucial.

Step-by-Step Protocol for an Anti-inflammatory Assay in Macrophages:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Cell Seeding: Seed the cells into a multi-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined time.

-

Inflammatory Stimulation: Induce an inflammatory response by adding an agent like lipopolysaccharide (LPS).

-

Cytokine Measurement: After incubation, collect the cell supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.

-

Data Analysis: Determine the effect of the compound on cytokine production and assess its anti-inflammatory potential.

Potential Applications and Future Research Directions

The structural features of this compound suggest that it could be a candidate for investigation in several therapeutic areas:

-

Neurodegenerative Diseases: Drawing parallels with other valeric acid derivatives, its potential as a neuroprotective agent warrants investigation in models of Alzheimer's or Parkinson's disease.

-

Oncology: The presence of the 4-thiomethylphenyl group suggests that it could be explored as a kinase inhibitor for cancer therapy.

-

Inflammatory Disorders: Its potential to modulate inflammatory pathways could make it a candidate for treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Future research should focus on a systematic evaluation of its biological activity, starting with broad in vitro screening followed by more focused cell-based and in vivo studies. Elucidating its mechanism of action will be critical in determining its therapeutic potential.

Conclusion

This compound is a compound with limited available research data. This guide has provided its known physicochemical properties and, through a predictive analysis of its structural components, has outlined potential avenues for future research. The synthesis and biological evaluation of this molecule could uncover novel pharmacological activities and contribute to the development of new therapeutic agents. The experimental protocols suggested herein provide a roadmap for initiating such investigations.

References

- Due to the lack of specific scientific literature for this compound, a traditional reference list is not applicable.

- References to the biological activities of related compounds are provided in the main text with hyperlinks to the corresponding research articles.

-

Song, M. X., et al. (2015). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. ResearchGate. [Link]

-

Song, M. X., et al. (2015). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. PMC - NIH. [Link]

-

Nabati, F., et al. (2020). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. MDPI. [Link]

-

Jayaraj, R. L., et al. (2020). Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress, Neuroinflammation and Modulating Autophagy Pathways. PubMed. [Link]

-

Kumari, R., et al. (2024). Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders. PubMed. [Link]

-

Vamecq, J., & Meunier, C. (1989). [Mechanisms of action and biochemical toxicology of valproic acid]. PubMed. [Link]

-

Wikipedia. Valeric acid. [Link]

-

The Good Scents Company. valeric acid. [Link]

-

Sim, J. Y., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. [Link]

-

Jayaraj, R. L., et al. (2020). Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress, Neuroinflammation and Modulating Autophagy Pathways. PubMed Central. [Link]

-

Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. [Link]

-

ChemSynthesis. 5-oxo-5-phenylpentanoic acid. [Link]

Sources

- 1. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patents.justia.com [patents.justia.com]

"biological activity of 5-Oxo-5-(4-thiomethylphenyl)valeric acid derivatives"

An In-depth Technical Guide on the Biological Activity of 5-Oxo-5-(4-thiomethylphenyl)valeric Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Therapeutic Potential

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. In this context, the exploration of unique chemical scaffolds that can be readily synthesized and modified is of paramount importance. This compound and its derivatives present such a promising, yet underexplored, class of compounds. This technical guide will provide a comprehensive framework for investigating the biological activities of these molecules, drawing upon established methodologies and the known properties of structurally related compounds.

The core structure of this compound is characterized by two key features:

-

A 5-oxo-valeric acid moiety : This linear keto acid functionality offers several points for chemical modification and may mimic endogenous metabolites, potentially interacting with various enzymes or receptors.

-

A 4-thiomethylphenyl group : The presence of a sulfur-containing aromatic ring is a common feature in many biologically active compounds. The thiomethyl group, in particular, can influence the molecule's electronic properties, lipophilicity, and potential to interact with specific biological targets. Thiophene, a related sulfur-containing heterocycle, is a well-established pharmacophore found in numerous approved drugs, known for a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3]

Given the limited direct literature on this compound, this guide will be built upon a deductive approach, hypothesizing its potential biological activities based on the known pharmacology of its constituent chemical motifs. We will then outline a rigorous, multi-tiered experimental strategy to systematically evaluate these hypotheses.

Hypothesized Biological Activities and Scientific Rationale

Based on the structural features of this compound and the known bioactivities of related compounds, we can postulate several promising avenues for investigation:

Anticancer Activity

The 5-oxo functionality is present in various cytotoxic compounds. For instance, 5-oxopyrrolidine derivatives have demonstrated significant anticancer activity against cell lines like A549 lung cancer cells.[4] Furthermore, numerous thiophene-containing molecules exhibit potent antineoplastic properties.[1][3] The combination of these two features in the target scaffold suggests a strong rationale for investigating its anticancer potential. The mechanism could involve the inhibition of key enzymes in cancer cell proliferation, such as tyrosine kinases, a known target for some anticancer drugs with similar structural elements.[5]

Antimicrobial Activity

There is a pressing need for new antimicrobial agents to combat the rise of drug-resistant pathogens.[6] Heterocyclic compounds, including those containing sulfur, are a rich source of antimicrobial leads.[7] Notably, 5-oxopyrrolidine derivatives have shown selective activity against multidrug-resistant Gram-positive bacteria, including MRSA.[4] The thiomethylphenyl group could further enhance this activity by facilitating membrane transport or interaction with bacterial-specific targets.

Anti-inflammatory Activity

Thiophene derivatives are known to possess significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation.[2] The structural similarity of the 4-thiomethylphenyl group to thiophene suggests that these compounds could modulate inflammatory pathways. The mechanism might involve the inhibition of pro-inflammatory enzymes or the suppression of inflammatory cytokine production.

Enzyme Inhibition

The keto-acid functionality of the valeric acid chain, combined with the aromatic ring, makes these molecules potential candidates for enzyme inhibitors. This could encompass a broad range of enzymes, including proteases, kinases, and metabolic enzymes. For example, cysteine proteases are a target for some thieno[2,3-d]pyrimidin-2-ylthio acetamides.[8] A broad-spectrum enzymatic screening could uncover novel and specific inhibitory activities.

A Systematic Framework for Biological Evaluation

A tiered approach to screening is recommended to efficiently identify and characterize the biological activities of novel this compound derivatives.

Tier 1: Primary In Vitro Screening

The initial phase focuses on broad screening across multiple biological domains to identify any significant "hits."

Caption: Tier 1 screening workflow for novel derivatives.

-

Cell Culture:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, DU145 for prostate) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 to 100 µM.

-

Remove the old media from the cells and add 100 µL of the media containing the test compound dilutions. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

-

Microorganism Preparation:

-

Prepare overnight cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) and fungi (e.g., Candida albicans) in RPMI-1640 medium.

-

Dilute the cultures to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

-

-

Assay Procedure:

-

Dispense 50 µL of sterile MHB or RPMI into each well of a 96-well plate.

-

Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells.

-

Perform a 2-fold serial dilution across the plate.

-

Add 50 µL of the prepared microbial inoculum to each well.

-

Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control (no compound).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

-

Data Analysis:

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Data Presentation: Tier 1 Screening Results

Summarize the results from the primary screening in a clear, tabular format for easy comparison of the derivatives.

| Compound ID | Derivative Structure | Anticancer IC50 (µM) (MCF-7) | Antimicrobial MIC (µg/mL) (S. aureus) | Anti-inflammatory IC50 (µM) (COX-2) |

| Lead-001 | R = H | > 100 | 64 | > 100 |

| Lead-002 | R = Cl | 15.2 | 8 | 25.6 |

| Lead-003 | R = OCH3 | 45.8 | 32 | 58.1 |

| Lead-004 | R = NO2 | 5.1 | 4 | 10.3 |

Tier 2: Mechanism of Action and Selectivity Studies

For "hit" compounds identified in Tier 1, the next step is to investigate their mechanism of action and selectivity.

Caption: Tier 2 workflow for investigating the mechanism of action.

If a compound shows potent anticancer activity, it might be acting on a key pro-survival signaling pathway, such as the PI3K/Akt pathway.

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data for this specific compound family is scarce, a systematic investigation based on the known activities of its constituent moieties is a scientifically sound and resource-efficient approach. The multi-tiered screening strategy outlined in this guide provides a clear roadmap for researchers to unlock the full therapeutic potential of these derivatives. Successful identification of active compounds will pave the way for lead optimization, in-depth mechanistic studies, and ultimately, the development of new drugs to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health (NIH).

- Synthesis, Characterization and Study Biological Activity of Five and Seven Heterocyclic Compounds. Impactfactor.

- Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia.

- Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PubMed Central.

- Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. ResearchGate.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH).

- Synthesis and antioxidant activity evaluation of some new 4-thiomethyl functionalised 1,3-thiazoles. ResearchGate.

- Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed.

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI.

- Therapeutic Potential of Thiophene Compounds: A Mini-Review. PubMed.

- 2-(3,4-Dihydro-4-Oxothieno[2,3-d]pyrimidin-2-ylthio) Acetamides as a New Class of Falcipain-2 Inhibitors. 3. Design, Synthesis and Biological Evaluation. National Institutes of Health (NIH).

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(3,4-Dihydro-4-Oxothieno[2,3-d]pyrimidin-2-ylthio) Acetamides as a New Class of Falcipain-2 Inhibitors. 3. Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Screening of 5-Oxo-5-(4-thiomethylphenyl)valeric Acid

Abstract

This technical guide provides a comprehensive framework for the initial in vitro screening of the novel compound, 5-Oxo-5-(4-thiomethylphenyl)valeric acid. Given the absence of extensive prior research on this specific molecule, this document outlines a logical and efficient screening cascade designed to elucidate its potential cytotoxic, anti-inflammatory, and specific enzyme-inhibitory activities. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind experimental choices. We emphasize a self-validating system of protocols to ensure data integrity and reproducibility.

Introduction: Rationale for Screening this compound

The compound this compound possesses a chemical structure that suggests potential biological activity. The presence of a valeric acid chain, a ketone, and a thiomethylphenyl group provides multiple points for potential interaction with biological targets. Valeric acid and its derivatives have been noted for a range of activities, including as histone deacetylase (HDAC) inhibitors and having roles in metabolic and immunological disorders[1][2]. The oxo-group and the substituted phenyl ring are common moieties in pharmacologically active compounds, including kinase inhibitors and anti-inflammatory agents[3][4].

Given these structural alerts, a systematic in vitro screening approach is warranted to identify and characterize the bioactivity of this compound. This guide proposes a tiered screening cascade, beginning with broad cytotoxicity assessments, followed by more specific functional assays to probe anti-inflammatory and enzyme-inhibitory potential.

Compound Profile:

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 845790-49-0 | [5][6] |

| Molecular Formula | C12H14O3S | [5][7] |

| Molecular Weight | 238.3 g/mol | [5][7] |

| Melting Point | 136 °C | [5] |

Proposed In Vitro Screening Cascade

A logical progression of assays is crucial for an efficient and cost-effective screening campaign. The following workflow is designed to first establish a therapeutic window by assessing cytotoxicity, then to investigate broad biological effects, and finally to hone in on specific molecular targets.

Caption: Proposed workflow for the in vitro screening of this compound.

Part 1: Foundational Cytotoxicity Screening

Rationale: Before assessing any specific biological activity, it is imperative to determine the concentrations at which the compound is cytotoxic. This establishes a therapeutic window and ensures that any observed effects in subsequent assays are not simply a result of cell death.[8][9] We will employ two common and complementary assays: the MTT assay to measure metabolic activity as an indicator of cell viability, and the LDH assay to measure membrane integrity.[10]

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[10] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed a suitable cancer cell line (e.g., A549 human lung adenocarcinoma) and a non-cancerous cell line (e.g., HSAEC-1 KT human small airway epithelial cells) in 96-well plates at a density of 5,000-10,000 cells/well.[10][11] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Incubate for 24, 48, or 72 hours.[10]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[10]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10] The LDH assay measures this released enzyme, providing a quantitative measure of cytotoxicity.[8]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Sample Collection: After the incubation period, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[10]

-

LDH Reaction: Add 50 µL of the LDH reaction mixture from a commercial kit to each well containing the supernatant.[10]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]

-

Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with detergent).[8]

Data Presentation:

| Assay | Cell Line | Incubation Time (h) | IC50 (µM) |

| MTT | A549 | 24 | |

| 48 | |||

| 72 | |||

| MTT | HSAEC-1 KT | 24 | |

| 48 | |||

| 72 | |||

| LDH | A549 | 24 | |

| 48 | |||

| 72 | |||

| LDH | HSAEC-1 KT | 24 | |

| 48 | |||

| 72 |

Part 2: Screening for Anti-Inflammatory Activity

Rationale: Many pathological conditions are driven by inflammatory processes.[12][13] A common initial screen for anti-inflammatory potential involves measuring the inhibition of pro-inflammatory cytokine release from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[14][15]

Inhibition of LPS-Induced TNF-α Secretion in THP-1 Cells

Principle: The human monocytic cell line, THP-1, can be differentiated into macrophage-like cells that, upon stimulation with LPS, secrete pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[14] The amount of secreted TNF-α can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Caption: Workflow for the LPS-induced TNF-α secretion assay in THP-1 cells.

Protocol:

-

Cell Differentiation: Differentiate THP-1 cells into macrophages by treating them with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Compound Pre-treatment: Replace the medium with fresh medium containing various non-toxic concentrations of this compound (determined from Part 1). Incubate for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α secretion.[14] Include a vehicle control (no compound) and a negative control (no LPS).

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Quantify the amount of TNF-α in the supernatants using a commercial human TNF-α ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α secretion for each compound concentration relative to the LPS-stimulated vehicle control.

Part 3: Specific Target-Based Screening

Rationale: Based on the compound's structural features, it is plausible that it could inhibit specific enzymes involved in disease pathology. Here, we propose screening against a matrix metalloproteinase (MMP) and a protein kinase, both of which are important drug targets.

Matrix Metalloproteinase-13 (MMP-13) Inhibition Assay

Principle: MMP-13, or collagenase-3, plays a key role in the degradation of type II collagen and is implicated in osteoarthritis.[16][17] Its activity can be measured using a fluorogenic substrate that is cleaved by active MMP-13, releasing a fluorescent signal.

Protocol:

-

Assay Preparation: In a 96-well black plate, add recombinant human MMP-13 enzyme to an assay buffer.[18]

-

Compound Addition: Add various concentrations of this compound to the wells. Include a vehicle control and a known MMP-13 inhibitor as a positive control.

-

Incubation: Incubate the plate at 37°C for a specified time to allow for inhibitor-enzyme binding.

-

Substrate Addition: Add a fluorogenic MMP-13 substrate to all wells to initiate the enzymatic reaction.[18]

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/440 nm) over time using a fluorescence plate reader.[18]

-

Data Analysis: Calculate the rate of substrate cleavage for each concentration of the test compound. Determine the percentage of inhibition and the IC50 value.

Kinase Inhibition Assay (Generic Protocol)

Principle: Protein kinases are a large family of enzymes that are crucial in cell signaling and are frequently targeted in drug discovery.[19][20] Kinase activity can be measured by quantifying the consumption of ATP, a co-substrate for the phosphorylation reaction.[21] Assays like ADP-Glo™ measure the amount of ADP produced, which is directly proportional to kinase activity.[19]

Protocol:

-

Kinase Reaction: In a 96-well plate, combine the kinase of interest (e.g., a tyrosine kinase) with its specific substrate and ATP in a reaction buffer.

-

Compound Addition: Add serial dilutions of this compound.

-

Incubation: Incubate the reaction at room temperature to allow for phosphorylation.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal via a luciferase reaction.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition and the IC50 value.

Data Presentation for Target-Based Assays:

| Assay | Target | IC50 (µM) |

| MMP-13 Inhibition | MMP-13 | |

| Kinase Inhibition | [Specify Kinase] |

Conclusion and Future Directions

This guide provides a structured and scientifically grounded approach to the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory potential, and specific enzyme inhibitory effects, researchers can efficiently identify and validate its primary biological activities. Positive results from this screening cascade would warrant further investigation, including mechanism of action studies, lead optimization, and eventual progression to in vivo models. The methodologies described herein are robust and widely accepted in the field of drug discovery, ensuring the generation of reliable and actionable data.

References

-

De, S., et al. (2009). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. Available at: [Link]

-

Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. Available at: [Link]

-

Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit. Chondrex, Inc. Available at: [Link]

-

Fuchs, D., et al. (2007). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available at: [Link]

-

protocols.io. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. protocols.io. Available at: [Link]

-

Pérez-Sánchez, A., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]

-

Li, S., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]

-

ResearchGate. (n.d.). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. ResearchGate. Available at: [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

-

ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available at: [Link]

-

BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

-

Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link]

-

Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Sartorius. Available at: [Link]

-

ABL Technology. (n.d.). This compound. ABL Technology. Available at: [Link]

-

Qu, F., et al. (2012). Selective inhibition of matrix metalloproteinase 13 (MMP-13) increases collagen content of established mouse atheromata. NIH. Available at: [Link]

-

González-Álvaro, I., et al. (2021). Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells. NIH. Available at: [Link]

-

Chondrex, Inc. (n.d.). Collagenase Activity Assay Kits. Chondrex, Inc. Available at: [Link]

-

Oakwood Chemical. (n.d.). This compound. Oakwood Chemical. Available at: [Link]

-

Al-Mousawi, S. M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. Available at: [Link]

-

ResearchGate. (2025). Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Valeric acid. Wikipedia. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. ResearchGate. Available at: [Link]

-

El-Damasy, D. A., et al. (2025). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. PMC - PubMed Central. Available at: [Link]

-

Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Valeric acid - Wikipedia [en.wikipedia.org]

- 3. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 845790-49-0 [chemicalbook.com]

- 6. This compound | 845790-49-0 [chemicalbook.com]

- 7. labsolu.ca [labsolu.ca]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chondrex.com [chondrex.com]

- 19. reactionbiology.com [reactionbiology.com]

- 20. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. bmglabtech.com [bmglabtech.com]

A Technical Guide to the Identification of Therapeutic Targets for 5-Oxo-5-(4-thiomethylphenyl)valeric acid

Abstract

5-Oxo-5-(4-thiomethylphenyl)valeric acid is a novel small molecule with demonstrated potential as a radiosensitizer, capable of inducing G2/M phase cell cycle arrest in cancer cells. This property positions it as a compound of interest for oncological applications. However, its direct molecular target(s) remain unelucidated. This technical guide provides a comprehensive, scientifically-grounded framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this compound. By integrating unbiased proteomic approaches with hypothesis-driven biochemical and cellular assays, this document outlines a robust strategy to deconvolve its mechanism of action, a critical step in its journey toward clinical translation.

Introduction: The Scientific Premise

The progression of the cell cycle is a tightly regulated process, with checkpoints ensuring genomic integrity before entry into the subsequent phase. The G2/M checkpoint, in particular, prevents cells with damaged DNA from entering mitosis, providing an opportunity for repair.[1][2] In many cancers, especially those with p53 mutations, the G1/S checkpoint is defective, making them highly reliant on the G2/M checkpoint for survival.[3][4] This dependency creates a therapeutic window. Agents that abrogate the G2/M checkpoint can force cancer cells with DNA damage to prematurely enter mitosis, leading to a form of cell death known as mitotic catastrophe.[5][6]

The compound this compound has been identified as an agent that induces G2/M arrest, a hallmark of molecules that interfere with this critical checkpoint.[7][8] Furthermore, its activity as a radiosensitizer is mechanistically consistent with this observation; cells are most sensitive to radiation during the G2 and M phases, and arresting them in this state can significantly enhance the efficacy of radiotherapy.[7][9]

While the phenotype—G2/M arrest—is known, the direct molecular target remains the crucial missing piece of the puzzle. Identifying this target is essential for understanding its mechanism of action, optimizing drug design, and predicting potential toxicities.[10][11] This guide details a dual-pronged strategy to achieve this goal.

Hypothesis-Driven Target Exploration

The G2/M arrest phenotype strongly suggests that this compound interacts with key regulators of this cell cycle transition. The primary candidates orchestrating this process are a family of protein kinases.

Potential Target Classes:

-

Cyclin-Dependent Kinase 1 (CDK1): As the master regulator of mitotic entry, CDK1 (also known as Cdc2) is a prime candidate.[12] Its inhibition by the small molecule RO-3306 is a well-established method for inducing reversible G2/M arrest.[13][14] The compound could act as a direct inhibitor of CDK1.

-

Wee1 Kinase: Wee1 is a tyrosine kinase that negatively regulates CDK1 by inhibitory phosphorylation.[15] Inhibition of Wee1 leads to premature activation of CDK1 and forces cells into mitosis, making it a validated cancer therapy target.[5][16] The compound could be a Wee1 inhibitor.

-

Polo-like Kinase 1 (Plk1) and Aurora Kinases: These are other critical mitotic kinases. Their inhibition is known to cause defects in spindle formation and G2/M arrest.[1]

-

Cdc25 Phosphatases: These phosphatases activate CDK1 by removing the inhibitory phosphate groups added by Wee1. Inhibition of Cdc25 would lead to CDK1 remaining inactive, causing a G2 arrest.[17]

These hypotheses provide a foundation for targeted validation assays, which are often more direct and less resource-intensive than unbiased discovery methods.

A Dual-Pronged Strategy for Target Identification

A robust approach to target deconvolution combines unbiased discovery with hypothesis-driven validation.[10][18] This ensures that while we test our primary hypotheses, we remain open to discovering unexpected targets.

Unbiased Target Discovery: Affinity-Based Proteomics

The most powerful method for identifying the direct binding partners of a small molecule is affinity purification coupled with mass spectrometry (AP-MS).[19][20] This technique uses the small molecule as "bait" to "fish" for its target proteins from a complex cellular lysate.[21]

-

Chemical Probe Synthesis:

-

Rationale: To immobilize the compound, a chemically tractable linker must be added at a position that does not interfere with its biological activity. Structure-activity relationship (SAR) studies are typically used to identify such non-essential positions.

-

Protocol:

-

Synthesize an analog of this compound featuring a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry).

-

Validate that the synthesized probe retains its G2/M arrest activity in a cell-based assay (e.g., flow cytometry). Loss of activity indicates the linker position interferes with target binding.

-

-

-

Immobilization:

-

Rationale: The probe is covalently attached to a solid support (resin) to create an affinity matrix.

-

Protocol:

-

Couple the synthesized probe to an amine-reactive resin (e.g., NHS-activated agarose beads) or an azide-functionalized resin via a click reaction.

-

Thoroughly wash the beads to remove any uncoupled probe. Block any remaining reactive sites on the beads with a suitable agent like ethanolamine.

-

-

-

Affinity Pull-Down:

-

Rationale: The affinity matrix is incubated with a cell lysate. The target protein will specifically bind to the immobilized compound, while most other proteins will not.

-

Protocol:

-

Prepare a native protein lysate from a cancer cell line known to be sensitive to the compound.

-

Incubate the lysate with the affinity matrix for 2-4 hours at 4°C with gentle rotation.

-